3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione is a purine derivative with the molecular formula and a molecular weight of 324.38 g/mol. This compound is notable for its structural similarity to nucleotides, which are essential components of DNA and RNA, suggesting potential applications in biological research and medicine. It is classified under purine derivatives due to its core structure, which is fundamental in various biochemical processes.
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The key steps may include:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione features a purine base with specific substitutions that influence its reactivity and biological activity.
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | 1-(5,6-dihydroxyhexyl)-7-methyl-3-propylpurine-2,6-dione |
| InChI | InChI=1S/C15H24N4O4/c1-3-7... |
| SMILES | CCCN1C2=C(C(=O)N(C1=O)CCCCC(CO)O)N(C=N2)C |
This structure indicates potential sites for chemical reactivity due to the presence of hydroxyl groups and carbonyl functionalities.
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific products formed depend on the reaction conditions and reagents employed.
Further research is needed to elucidate its precise biological mechanisms and targets.
The physical properties of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data on these properties can guide its handling and application in laboratory settings.
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione has several potential applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4